molecular formula C8H8O2S B3048585 4-Hydroxy-3-(methylsulfanyl)benzaldehyde CAS No. 175397-21-4

4-Hydroxy-3-(methylsulfanyl)benzaldehyde

Cat. No. B3048585
CAS RN: 175397-21-4
M. Wt: 168.21
InChI Key: RLCCVYXEGMAEJW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(methylsulfanyl)benzaldehyde is a chemical compound with the CAS Number: 175397-21-4 . It has a molecular weight of 168.22 and its IUPAC name is 4-hydroxy-3-(methylsulfanyl)benzaldehyde . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for 4-Hydroxy-3-(methylsulfanyl)benzaldehyde is 1S/C8H8O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

4-Hydroxy-3-(methylsulfanyl)benzaldehyde is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 168.22 .

Scientific Research Applications

Antimicrobial Activity

4-Hydroxy-3-(methylsulfanyl)benzaldehyde: has been evaluated for its antimicrobial properties. In a study, a series of related hydrazides (derivatives) were synthesized and tested against several microorganisms, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. Among these derivatives, 3-phenylacrylic acid-(3-hydroxybenzylidene)-hydrazide (compound 16) demonstrated both bactericidal and fungicidal effects. The study also highlighted the importance of the topological parameter, Balaban topological index (J), in describing the antimicrobial activity .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models have gained prominence in medicinal chemistry. Researchers have used QSAR to explore the relationship between the chemical structure of compounds and their biological activity. In the case of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde , the pMIC (minimum inhibitory concentration) value was employed as a dependent variable in QSAR studies. These models provide insights into the compound’s behavior and guide the design of novel derivatives .

Antidiabetic Investigations

Hydrazones have also been explored for antidiabetic properties. While not yet studied extensively, 4-Hydroxy-3-(methylsulfanyl)benzaldehyde could be a candidate for investigating its effects on glucose metabolism and insulin sensitivity.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4-hydroxy-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCCVYXEGMAEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00775802
Record name 4-Hydroxy-3-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-(methylsulfanyl)benzaldehyde

CAS RN

175397-21-4
Record name 4-Hydroxy-3-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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